molecular formula C26H27BrN2O4S B2408631 N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-72-3

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2408631
CAS No.: 501352-72-3
M. Wt: 543.48
InChI Key: LFZNZLLAVOYEDV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H27BrN2O4S and its molecular weight is 543.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O4S/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)12-13-29(23)26(34)28-19-6-4-18(27)5-7-19/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZNZLLAVOYEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with significant biological potential. This article reviews its biological activity, focusing on its pharmacological applications, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic isoquinoline core with various functional groups, such as methoxy and carbothioamide moieties. The presence of the bromine atom on the phenyl ring enhances its reactivity and potentially its biological activity. The molecular formula is C26H27BrN2O4SC_{26}H_{27}BrN_2O_4S with a molecular weight of 543.5 g/mol.

Research indicates that this compound interacts with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. Its structural features may facilitate binding to specific receptors, enhancing therapeutic efficacy. Isoquinoline derivatives are often linked to various pharmacological activities, including:

  • Neuroprotective effects : The compound shows promise in protecting neuronal cells from damage.
  • Anti-inflammatory properties : It may inhibit inflammatory pathways, reducing the severity of conditions such as neuroinflammation.
  • Analgesic effects : Preliminary studies suggest potential pain-relieving properties.

Neuropharmacology

Studies have highlighted the compound's potential in neuropharmacology. For instance, it has been shown to modulate neurotransmitter levels, which is crucial in conditions like Alzheimer's disease and Parkinson's disease. Interaction studies reveal promising results regarding its binding affinity to neurotransmitter receptors.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been noted for its ability to reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in various experimental models.

Anticancer Potential

There is emerging evidence supporting the compound's anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The bromine substituent appears to enhance cytotoxicity against certain cancer types.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideSimilar isoquinoline coreDifferent bromine position may alter biological activity
N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideChlorine instead of bromineVarying electronic properties influencing reactivity
N-benzyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideBenzyl group instead of bromophenylAltered lipophilicity affecting pharmacokinetics

This comparison highlights the distinctiveness of this compound in terms of its potential interactions and biological efficacy due to its specific functional groups and molecular structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection in Animal Models : A study demonstrated that administration of the compound significantly reduced neuronal death in models of neurodegeneration by modulating oxidative stress pathways.
  • Anti-inflammatory Effects : In vitro assays showed that the compound inhibited LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways.
  • Cancer Cell Cytotoxicity : Research indicated that the compound exhibited dose-dependent cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : Focus on multi-step reactions involving functional group protection, nucleophilic substitutions, and cyclization. For example, the methoxyphenoxy group can be introduced via Williamson ether synthesis using 4-methoxyphenol and a brominated intermediate under basic conditions (e.g., K₂CO₃/KI in DMF) . Optimize reaction time and temperature to minimize side products (e.g., over-alkylation).

Q. How can impurities in the final product be systematically identified and quantified?

  • Methodological Answer : Use HPLC-MS with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Compare retention times and mass spectra against synthetic intermediates (e.g., unreacted bromophenyl precursors or demethylated byproducts) . Thresholds for impurities should align with ICH guidelines (individual ≤0.1%, total ≤0.5%) .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and isoquinoline backbone protons (δ ~6.5–8.0 ppm).
  • HRMS : Verify molecular ion [M+H]⁺ with <5 ppm error .
  • IR Spectroscopy : Detect carbothioamide C=S stretch (~1200–1050 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability during synthesis?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states for cyclization steps or evaluate steric hindrance in intermediates. COMSOL Multiphysics can simulate reaction kinetics under varying temperatures/pressures . Compare predicted activation energies with experimental DSC/TGA data to refine models.

Q. What strategies resolve contradictions in spectroscopic data vs. theoretical predictions?

  • Methodological Answer : If NMR shifts deviate from computed values (e.g., due to solvent effects), re-run simulations with explicit solvent models (e.g., PCM in Gaussian). Validate using 2D NMR (COSY, HSQC) to reassign ambiguous peaks . Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can the compound’s bioactivity be mechanistically linked to its substituents?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replace 4-bromophenyl with 4-chlorophenyl) and compare bioactivity.
  • Molecular Docking : Use AutoDock Vina to assess interactions with target proteins (e.g., kinase domains).
  • Fluorescence Quenching Assays : Measure binding constants (Kd) via spectrofluorometry .

Q. What advanced separation techniques improve yield in large-scale synthesis?

  • Methodological Answer : Employ centrifugal partition chromatography (CPC) for polar intermediates or membrane-based nanofiltration to recover catalysts . Optimize solvent systems (e.g., heptane/ethyl acetate/MeOH) using Hansen solubility parameters .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental purity profiles?

  • Methodological Answer : If impurity levels exceed predictions, conduct LC-MS/MS to identify undocumented side products (e.g., oxidation of methoxy groups). Re-examine reaction stoichiometry and catalyst loading. Use DoE (Design of Experiments) to isolate critical variables .

Methodological Frameworks

Q. What conceptual frameworks guide hypothesis-driven research on this compound?

  • Methodological Answer : Align with the quadripolar model:

  • Theoretical Pole : Link to isoquinoline pharmacology or carbothioamide reactivity.
  • Epistemological Pole : Define validation criteria (e.g., ≥95% purity for bioassays).
  • Technical Pole : Standardize protocols for reproducibility .

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